

Application Note: Flow Cytometry Analysis of Immune Cells Following STING Agonist Treatment

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Compound of Interest

Compound Name: STING agonist-38

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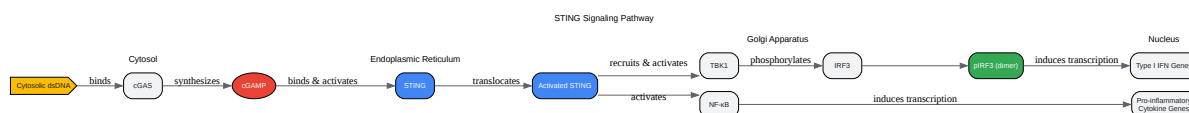
Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2][3] This response is pivotal in anti-viral and anti-tumor immunity.[4][5] STING agonists, molecules that activate this pathway, are being actively investigated as potent cancer immunotherapeutics.[6][7][8][9] By stimulating a robust anti-tumor immune response, these agonists can enhance the infiltration and activation of various immune cells within the tumor microenvironment.[10]

Flow cytometry is an indispensable tool for dissecting the complex cellular changes induced by STING agonist treatment. It allows for the precise identification, quantification, and characterization of immune cell subsets, providing crucial insights into the mechanism of action of these therapeutic agents. This application note provides detailed protocols for the flow cytometric analysis of immune cells after STING agonist treatment and summarizes key quantitative data from preclinical studies.

STING Signaling Pathway

The canonical STING signaling pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS).[2][3] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2] cGAMP then binds to STING, a transmembrane protein located in the endoplasmic reticulum (ER).[3] This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[2][3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN- α and IFN- β).[2] STING activation also leads to the activation of the NF- κ B pathway, resulting in the production of pro-inflammatory cytokines.[5]



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A simplified diagram of the STING signaling pathway.

Effects of STING Agonists on Immune Cell Populations

STING agonist treatment leads to significant changes in the composition and activation state of various immune cell populations within the tumor microenvironment and secondary lymphoid organs.[11][12] Below is a summary of reported quantitative changes observed in preclinical models following STING agonist administration.

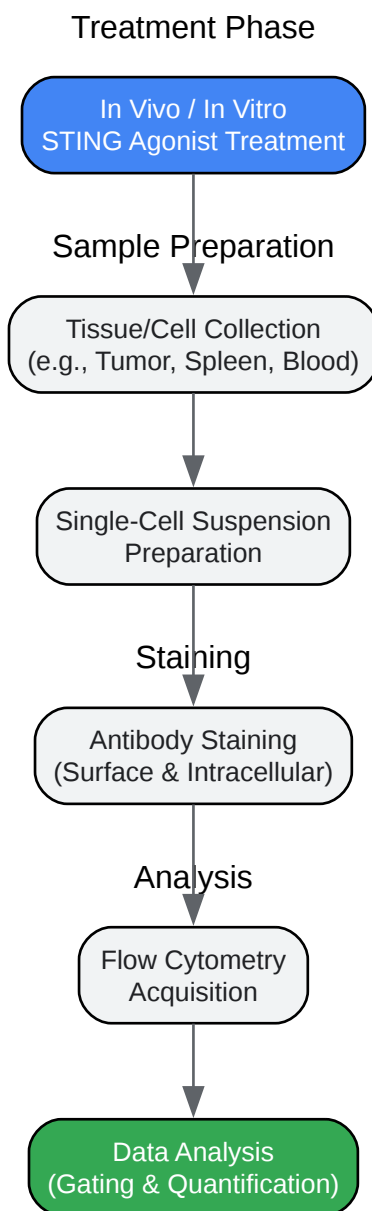
Cell Type	Marker	Change	Model System	STING Agonist	Reference
CD8+ T Cells	CD8	↑ Infiltration in tumor	B16-F10 Melanoma (mouse)	diABZI	[12]
Granzyme B	↑ Expression	B16-F10 Melanoma (mouse)	diABZI	[12]	
CD4+ T Cells	CD4	↓ Percentage in spleen	B16-F10 Melanoma (mouse)	diABZI	[12]
Regulatory T Cells (Tregs)	CD4+CD25+ FOXP3+	↓ Percentage in tumor	4T1 Breast Cancer (mouse)	STING-NPs	[13]
B Cells	B220	↓ Percentage in blood & spleen	B16-F10 Melanoma (mouse)	diABZI	[12]
NK Cells	NK1.1	↑ Infiltration in tumor	GL261 Glioblastoma (mouse)	ADU-S100	[14]
Monocytes	CD11b+Ly6Chi	↑ Number in blood	B16-F10 Melanoma (mouse)	diABZI	[12]
Neutrophils	CD11b+Ly6G+	↑ Number in blood & spleen	B16-F10 Melanoma (mouse)	diABZI	[12]
Dendritic Cells (DCs)	CD11c+	↑ Percentage in spleen	AAV-HBV (mouse)	diABZI	[15]
CD86	↑ Expression	Murine tumor models	STING agonists	[6]	

Experimental Protocols

Experimental Workflow

The general workflow for analyzing immune cell populations after STING agonist treatment involves in vivo or in vitro treatment, followed by tissue/cell collection, single-cell suspension preparation, antibody staining, and finally, flow cytometry acquisition and analysis.

Experimental Workflow for Flow Cytometry Analysis



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A generalized workflow for immune cell analysis.

Protocol 1: In Vivo STING Agonist Treatment and Spleen/Tumor Processing

Materials:

- STING agonist (e.g., diABZI, ADU-S100)
- Tumor-bearing mice (e.g., C57BL/6)
- Phosphate-buffered saline (PBS)
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Collagenase D (100 mg/mL)
- DNase I (10 mg/mL)
- ACK lysis buffer
- 70 μ m cell strainers

Procedure:

- **STING Agonist Administration:** Administer the STING agonist to tumor-bearing mice via the desired route (e.g., intratumoral, intravenous). A typical dose for ADU-S100 is 50 μ g per mouse.[\[14\]](#)
- **Tissue Harvest:** At the desired time point post-treatment (e.g., 24, 48, 72 hours), euthanize the mice and harvest tumors and spleens.
- **Spleen Processing:** a. Mechanically dissociate the spleen in RPMI-1640 medium. b. Pass the cell suspension through a 70 μ m cell strainer. c. Lyse red blood cells using ACK lysis buffer. d. Wash the cells with PBS containing 2% FBS and resuspend for staining.

- Tumor Processing: a. Mince the tumor tissue into small pieces. b. Digest the tissue in RPMI-1640 containing Collagenase D (1 mg/mL) and DNase I (0.1 mg/mL) for 30-60 minutes at 37°C. c. Pass the digested tissue through a 70 µm cell strainer. d. Wash the cells with PBS containing 2% FBS and resuspend for staining.

Protocol 2: Flow Cytometry Staining of Immune Cells

Materials:

- Single-cell suspensions from Protocol 1
- Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
- Fc block (e.g., anti-CD16/32 antibody)
- Fluorochrome-conjugated antibodies (see suggested panels below)
- Live/Dead fixable viability dye
- Intracellular staining buffer kit (for transcription factor staining)

Procedure:

- Cell Count and Viability: Determine the cell concentration and viability of the single-cell suspensions.
- Fc Block: Incubate the cells with Fc block for 10-15 minutes on ice to prevent non-specific antibody binding.
- Surface Staining: Add the cocktail of fluorochrome-conjugated surface antibodies to the cells and incubate for 30 minutes on ice in the dark.
- Wash: Wash the cells twice with flow cytometry staining buffer.
- Viability Staining: Resuspend the cells in PBS and add the Live/Dead fixable viability dye. Incubate for 20-30 minutes on ice in the dark.
- Wash: Wash the cells with flow cytometry staining buffer.

- (Optional) Intracellular Staining: If staining for intracellular markers (e.g., FOXP3, Granzyme B), fix and permeabilize the cells according to the manufacturer's protocol for the intracellular staining buffer kit. Then, add the intracellular antibody cocktail and incubate for 30 minutes at room temperature in the dark.
- Wash: Wash the cells as per the intracellular staining protocol.
- Resuspension and Acquisition: Resuspend the final cell pellet in flow cytometry staining buffer and acquire the samples on a flow cytometer.

Suggested Flow Cytometry Antibody Panels

T Cell Panel:

- CD45 (Leukocyte common antigen)
- CD3 (T cell receptor)
- CD4 (Helper T cells)
- CD8 (Cytotoxic T cells)
- CD69 (Early activation marker)
- CD279 (PD-1, exhaustion marker)
- FOXP3 (Regulatory T cells)
- Granzyme B (Cytotoxicity marker)

Myeloid Cell Panel:

- CD45
- CD11b (Myeloid marker)
- CD11c (Dendritic cell marker)
- Ly6G (Neutrophil marker)

- Ly6C (Monocyte marker)
- MHC-II (Antigen presentation marker)
- CD80/CD86 (Co-stimulatory molecules)

Conclusion

Flow cytometry is a powerful and essential technique for elucidating the immunological effects of STING agonists. The protocols and data presented in this application note provide a framework for researchers to design and execute experiments to characterize the immune response to these promising cancer immunotherapies. Careful planning of experimental design, including appropriate controls and comprehensive antibody panels, will yield high-quality data to advance our understanding of STING-mediated anti-tumor immunity.

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